DMT-2’-OMe-Bz-C

Vue d'ensemble

Description

Applications De Recherche Scientifique

DMT-2’-OMe-Bz-C has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of oligonucleotides for various research purposes

Biology: Employed in studies involving DNA methylation and gene expression

Medicine: Investigated for its potential anti-metabolic and anti-tumor activities

Industry: Utilized in the production of therapeutic oligonucleotides and diagnostic assays

Mécanisme D'action

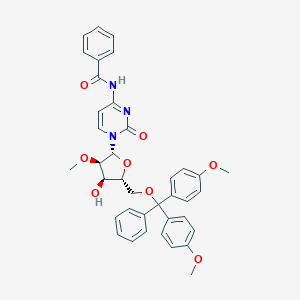

DMT-2’-OMe-Bz-C, also known as N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is a cytidine analog with potential anti-metabolic and anti-tumor activities .

Target of Action

The primary target of this compound is DNA methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that is essential for the regulation of gene expression.

Mode of Action

This compound inhibits DNA methyltransferases . By doing so, it interferes with the methylation process, leading to changes in gene expression. This can result in the suppression of tumor growth, making it a potential candidate for anti-cancer therapies.

Biochemical Pathways

The inhibition of DNA methyltransferases by this compound affects the DNA methylation pathways . DNA methylation is a biochemical process that plays a key role in the regulation of gene expression and the maintenance of DNA stability. Disruptions in this pathway can lead to abnormal gene expression and contribute to the development of diseases such as cancer.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of DNA methylation . These changes can potentially suppress tumor growth, providing a basis for its potential anti-tumor activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-Bz-C involves multiple steps, starting with the protection of the hydroxyl groups on the ribose sugar The dimethoxytrityl (DMT) group is commonly used for this purposeThe final product is obtained after several purification steps to ensure high purity .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase chemical synthesis based on phosphoramidite chemistry. This method allows for the sequential addition of nucleotides, ensuring high efficiency and yield. The process includes detritylation, coupling, capping, and oxidation steps, which are repeated until the desired nucleotide sequence is achieved .

Analyse Des Réactions Chimiques

Types of Reactions

DMT-2’-OMe-Bz-C undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the addition of hydrogen atoms to the molecule.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zebularine: Another cytidine analog known for its DNA methyltransferase inhibitory activity.

5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes.

Decitabine: Similar to 5-azacytidine, used in the treatment of certain types of cancer.

Uniqueness

DMT-2’-OMe-Bz-C is unique due to its specific structural modifications, including the 2’-O-methyl and benzoyl groups. These modifications enhance its stability and efficacy as a DNA methyltransferase inhibitor, making it a valuable tool in scientific research and potential therapeutic applications .

Activité Biologique

DMT-2'-OMe-Bz-C, a phosphoramidite derivative, has garnered attention for its potential applications in oligonucleotide synthesis and its biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Structure and Properties

DMT-2'-OMe-Bz-C is characterized by the following molecular properties:

- Molecular Formula : C49H56N7O8P

- Molecular Weight : 901.98 g/mol

- CAS Number : 2659239-32-2

This compound features a dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a benzoyl (Bz) group attached to the nucleobase, enhancing its stability and solubility in biological systems.

Synthesis Methods

The synthesis of DMT-2'-OMe-Bz-C typically involves the following steps:

- Protection of Nucleobases : The nucleobase is protected using DMT and benzoyl groups to prevent unwanted reactions during synthesis.

- Phosphitylation : The protected nucleoside is then reacted with phosphoramidite reagents to introduce a phosphoramidite moiety, which is crucial for oligonucleotide assembly.

- Purification : The final product undergoes purification to remove unreacted starting materials and side products.

DMT-2'-OMe-Bz-C exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been shown to act as a substrate in oligonucleotide synthesis, influencing gene expression and regulation.

Case Studies

Recent studies have explored the effects of DMT derivatives in various biological contexts:

- Psychoactive Effects : Research into 5-MeO-DMT, a related compound, indicates significant psychoactive properties mediated through serotonin receptor activation, suggesting potential parallels with DMT-2'-OMe-Bz-C in terms of CNS activity .

- Therapeutic Applications : Investigations into the therapeutic potential of similar compounds have shown promise in treating mood disorders and enhancing cognitive functions by modulating serotonin pathways .

- Antiviral Activity : Some studies have suggested that oligonucleotides synthesized from phosphoramidite derivatives like DMT-2'-OMe-Bz-C can exhibit antiviral properties by targeting viral RNA .

Research Findings

A summary of key research findings related to the biological activity of DMT-2'-OMe-Bz-C includes:

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)/t31-,33-,34-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJKGOQQYUVNQW-YDXJMRNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551647 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-74-4 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.